molecular formula C25H28N2O5 B11025654 4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one

4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one

Cat. No.: B11025654
M. Wt: 436.5 g/mol
InChI Key: QAGOPSCPXVPPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure

Preparation Methods

The synthesis of 4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one typically involves multiple stepsThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized under specific conditions to form different derivatives.

    Reduction: The piperazine moiety can be reduced to modify its pharmacological properties.

    Substitution: The methoxyphenyl group can be substituted with other functional groups to explore different biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways, including those involved in inflammation and neuroprotection. The piperazine moiety plays a crucial role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar compounds include those with piperazine and chromen-2-one structures, such as:

  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles

These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the chromen-2-one core and the piperazine moiety in 4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one contributes to its distinct pharmacological profile .

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

4-ethyl-7-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-8-methylchromen-2-one

InChI

InChI=1S/C25H28N2O5/c1-4-18-15-24(29)32-25-17(2)22(10-9-21(18)25)31-16-23(28)27-13-11-26(12-14-27)19-5-7-20(30-3)8-6-19/h5-10,15H,4,11-14,16H2,1-3H3

InChI Key

QAGOPSCPXVPPPI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.